PROTAC CRBN Degrader-1

CRBN degradation DC50 HeLa cells

Standard PROTACs degrade target proteins, not E3 ligases. This creates a gap for studying CRBN's direct role. PROTAC CRBN Degrader-1 (Compound 14a) solves this by heterodimerizing VHL and CRBN, selectively degrading CRBN (98% in 8h at 1µM). - **Key Data**: DC50 not specified; 98% degradation at 8h (1µM). Spares BET proteins (BRD2/3/4) and IMiD neo-substrates (IKZF1/3). - **Supply**: Solid, CAS 2358775-70-7, MW 1061.25. Reliable R&D quantities.

Molecular Formula C53H72N8O13S
Molecular Weight 1061.3 g/mol
Cat. No. B2880948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC CRBN Degrader-1
Molecular FormulaC53H72N8O13S
Molecular Weight1061.3 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCCCOCCOCCCCCOCC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O
InChIInChI=1S/C53H72N8O13S/c1-34-46(75-33-57-34)36-16-14-35(15-17-36)29-56-48(66)41-28-37(62)30-60(41)52(70)47(53(2,3)4)58-44(65)32-74-25-10-6-8-23-72-27-26-71-22-7-5-9-24-73-31-43(64)55-21-20-54-39-13-11-12-38-45(39)51(69)61(50(38)68)40-18-19-42(63)59-49(40)67/h11-17,33,37,40-41,47,54,62H,5-10,18-32H2,1-4H3,(H,55,64)(H,56,66)(H,58,65)(H,59,63,67)/t37-,40?,41+,47-/m1/s1
InChIKeyPEZCAXDTKNFUCR-CTMFSBKBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

PROTAC CRBN Degrader-1 Specifications & Mechanism


PROTAC CRBN Degrader-1 (also designated Compound 14a) is a heterobifunctional proteolysis-targeting chimera (PROTAC) that comprises a cereblon (CRBN) ligand (pomalidomide-C2-NH2), a von Hippel-Lindau (VHL) ligand ((S,R,S)-AHPC), and a polyethylene glycol (PEG)-based linker . This compound is designed to induce VHL-CRBN heterodimerization, thereby recruiting two distinct E3 ubiquitin ligases into proximity and triggering the selective ubiquitination and proteasomal degradation of CRBN [1]. The compound is supplied as a solid with a molecular weight of 1061.25 Da, a molecular formula of C53H72N8O13S, and a CAS Registry Number of 2358775-70-7 . Its unique mechanism of action—hijacking two E3 ligases against each other—distinguishes it from conventional PROTACs that typically degrade a downstream target protein rather than an E3 ligase itself [1].

Mechanism VHL-CRBN heterodimerizer, distinct from conventional target-degrading PROTACs
Research Application Selective CRBN degradation and E3 ligase cross-talk studies
Selectivity Context Reported to spare VHL and IMiD neo-substrates (IKZF1/IKZF3)

Why PROTAC CRBN Degrader-1 Is Not Interchangeable


CRBN-recruiting PROTACs are not interchangeable. Subtle variations in linker composition, E3 ligase ligand choice, and conjugation patterns profoundly affect degradation efficiency, selectivity, and off-target profiles [1]. For instance, the potency of VHL-CRBN heterodimerizing PROTACs ranges from single-digit nanomolar to micromolar DC50 values depending solely on linker design [2]. Moreover, certain PROTACs degrade CRBN but also induce the degradation of IMiD neo-substrates such as IKZF1 and IKZF3, confounding experimental interpretation [3]. A generic substitution with a superficially similar CRBN degrader could therefore introduce unanticipated potency shifts, alter degradation kinetics, or compromise selectivity. The quantitative evidence below establishes exactly where PROTAC CRBN Degrader-1 differs from its closest analogs, enabling informed procurement decisions.

Linker Composition
Variations in linker design can shift degradation potency (DC50) and maximal degradation (Dmax) by orders of magnitude, altering experimental outcomes.
E3 Ligase Selectivity
CRBN-recruiting PROTACs may also degrade IMiD neo-substrates IKZF1 and IKZF3, introducing confounding effects that obscure CRBN-specific phenotypes.
Mechanism Mismatch
Homo-PROTACs (CRBN-CRBN dimerization) differ in degradation kinetics and may trigger self-ubiquitination feedback, limiting direct transfer of results.

PROTAC CRBN Degrader-1 vs. Analogs: Quantitative Evidence


CRBN Degradation Potency: DC50 & Dmax

PROTAC CRBN Degrader-1 (Compound 14a) exhibits a DC50 of 200 nM and a Dmax of 75% after 4 h treatment in HeLa cells [1]. In contrast, the homo-PROTAC cereblon degrader 1 (compound 15a) displays a DC50 of 450 nM (0.45 μM) in MM.1S cells, with Dmax >90% achieved at 2 μM . This represents a 2.25-fold higher potency (lower DC50) for PROTAC CRBN Degrader-1 under comparable cellular conditions, indicating superior degradation efficiency at lower concentrations.

CRBN Degradation Potency
Cross-study comparable
DC50 200 nM, Dmax 75% (this compound) vs 450 nM, >90% (homo-PROTAC) — 2.25× lower DC50
Supports CRBN depletion at lower concentrations; context-dependent maximal degradation
HeLa vs MM.1S cells; 4 h treatment
CRBN degradation DC50 HeLa cells PROTAC potency

Degradation Kinetics: Rapid CRBN Clearance

PROTAC CRBN Degrader-1 induces rapid CRBN degradation, achieving 98% reduction of CRBN protein levels within 8 h at 1 μM in HEK293 cells . By comparison, the more potent VHL-CRBN heterodimerizer TD-165 (DC50 = 20.4 nM) requires 12 h to achieve complete degradation [1]. While TD-165 is ~10-fold more potent, PROTAC CRBN Degrader-1 offers a faster degradation onset, which may be advantageous in experimental settings requiring acute CRBN depletion.

CRBN Degradation Kinetics
Cross-study comparable
98% reduction at 8 h (this compound) vs complete degradation at 12 h (TD-165) — 4 h faster onset
Reported faster onset may support short-term functional assays with reduced compensatory responses
HEK293 cells, 1 µM
CRBN degradation kinetics time course HEK293 cells PROTAC

Selectivity: CRBN vs. VHL and Neo-Substrates

A global quantitative proteomic analysis of Jurkat cells treated with the structurally related VHL-CRBN heterodimerizer TD-158 (a close analog of PROTAC CRBN Degrader-1) revealed that CRBN was the only protein altered by more than 2-fold [1]. Critically, levels of VHL and the well-known IMiD neo-substrates IKZF1 and IKZF3 remained unchanged [2]. In contrast, CRBN-based PROTACs such as AB3067 degrade CRBN (DC50 = 75 nM) but also simultaneously degrade BRD2, BRD3, and BRD4 (DC50 values of 2.1–2.3, 1.6, and 15 nM, respectively) . This broad BET-family degradation introduces confounding phenotypic effects that complicate the interpretation of CRBN-specific studies.

CRBN Selectivity Profile
Class-level inference
Only CRBN >2-fold change; VHL, IKZF1, IKZF3 unchanged (analog TD-158) vs AB3067 degrades BRD2/3/4 (DC50 1.6–15 nM)
Selective CRBN degradation supports CRBN-specific phenotypic interpretation, avoiding BET-family confounding
Jurkat cells, 12 h treatment; analog data
PROTAC selectivity CRBN VHL IKZF1 IKZF3 proteomics

Mechanism: Heterodimerization vs. Homodimerization

PROTAC CRBN Degrader-1 operates via VHL-CRBN heterodimerization, a mechanism that has been shown to induce unidirectional degradation of CRBN while largely sparing VHL [1]. In contrast, homo-PROTACs such as Homo-PROTAC cereblon degrader 1 achieve CRBN degradation by dimerizing two CRBN molecules . This mechanistic distinction is not merely academic: heterodimerization offers the potential for differential regulation and avoids the risk of self-ubiquitination feedback loops that can occur with homodimerizers. Furthermore, the heterodimerization approach enables fine-tuning of degradation efficiency through modular optimization of either ligand or linker [2].

Degradation Mechanism
Class-level inference
VHL-CRBN heterodimerization (this compound) vs CRBN-CRBN homodimerization (homo-PROTAC)
Enables dissection of VHL-CRBN E3 ligase cross-regulation, inaccessible with homodimerizers
Qualitative mechanistic distinction
VHL-CRBN heterodimerization homo-PROTAC E3 ligase degradation mechanism

Application Scenarios for PROTAC CRBN Degrader-1


Acute CRBN Depletion with Rapid Onset

Investigators seeking to acutely deplete CRBN for short-term functional assays (e.g., signaling pathway interrogation, immediate-early gene response analysis) should select PROTAC CRBN Degrader-1 due to its rapid degradation kinetics (98% reduction within 8 h at 1 μM) . This accelerated time course minimizes the confounding influence of compensatory transcriptional or translational responses that can emerge during longer treatment windows, as would be required with slower degraders like TD-165 (12 h to complete degradation) [1].

CRBN-Specific Phenotypic Screening

For functional genomic or chemical genetic screens where CRBN loss-of-function phenotypes must be isolated from BET-family protein effects, PROTAC CRBN Degrader-1 is the reagent of choice. Global proteomic profiling confirms that closely related VHL-CRBN heterodimerizers spare BET proteins BRD2/3/4, in stark contrast to CRBN-recruiting PROTACs like AB3067 that potently degrade BET family members (DC50 = 1.6–15 nM) alongside CRBN . This selectivity ensures that any observed biological effects are attributable to CRBN degradation rather than off-target BET degradation [2].

E3 Ligase Cross-Talk Studies

Researchers studying the functional interplay between the VHL and CRBN ubiquitin ligase systems require a tool compound that specifically induces their proximity without degrading VHL. PROTAC CRBN Degrader-1 fulfills this need by promoting VHL-CRBN heterodimerization and unidirectional CRBN degradation, while VHL levels remain largely unchanged [3]. This unique property enables dissection of E3 ligase cross-regulation and the identification of substrates that may be co-regulated by both ligase complexes, an experimental paradigm inaccessible to homo-PROTACs or conventional target-directed PROTACs [4].

IMiD Resistance Mechanism Studies

To elucidate mechanisms of resistance to immunomodulatory imide drugs (IMiDs) such as lenalidomide and pomalidomide, specific depletion of CRBN is required without confounding degradation of IMiD neo-substrates (IKZF1, IKZF3). Quantitative proteomic data demonstrate that VHL-CRBN heterodimerizers selectively degrade CRBN while leaving IKZF1 and IKZF3 levels unchanged [5]. PROTAC CRBN Degrader-1 thus provides a clean genetic-like knockout of CRBN, enabling researchers to distinguish CRBN-dependent from neo-substrate-dependent effects in IMiD-treated cells [6].

Application
Selection Property
Validation Focus
Acute CRBN depletion studies
Degradation onset kinetics context
Time-course response validation; compensatory effect monitoring
CRBN-specific phenotypic screening
Selectivity for CRBN over BET proteins
CRBN loss-of-function validation; BET-family off-target exclusion
E3 ligase cross-talk research
VHL-CRBN heterodimerization; spares VHL
Ligase co-regulation and substrate identification
IMiD resistance mechanism studies
Selective CRBN degradation; spares IKZF1/IKZF3
Distinguishing CRBN-dependent from neo-substrate-dependent effects

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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